N-乙基嘧啶-4-胺

描述

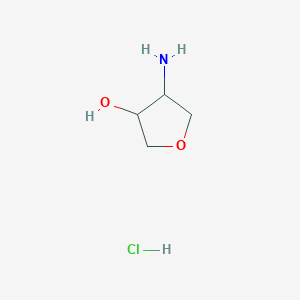

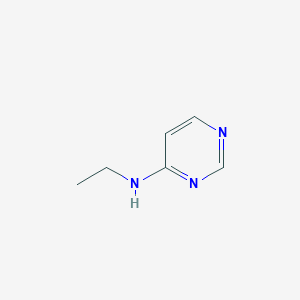

“N-ethylpyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines, including “N-ethylpyrimidin-4-amine”, involves various methods . One of the methods discussed in the literature is the Dimroth rearrangement in the synthesis of condensed pyrimidines . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis

The molecular structure of “N-ethylpyrimidin-4-amine” can be analyzed using various techniques. Molecular modeling studies of pyrimidine-based compounds have been conducted by integrating docking, molecular dynamics, and three-dimensional structure–activity relationship (3D-QSAR) . Molecular docking showed that certain residues are critical for the binding of ligands at the hydrophobic active site .Chemical Reactions Analysis

The chemical reactions involving “N-ethylpyrimidin-4-amine” can be analyzed using various techniques. For instance, NMR data can be harnessed to make strategic process chemistry decisions, ultimately leading to cost savings . Gathering insights into the mechanism and kinetics of chemical reactions is now at your fingertips .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethylpyrimidin-4-amine” can be evaluated using various techniques. For instance, molecular dynamics simulations can provide valuable insights into the structural and transport properties of these compounds .科学研究应用

腺苷受体拮抗剂:与 N-乙基嘧啶-4-胺密切相关的 N-杂芳基 4'-(2-呋喃基)-4,5'-联吡啶-2'-胺已被鉴定为有效且选择性的 A2B 腺苷受体拮抗剂。这些化合物对 A2B 受体表现出高亲和力,并在功能性体外模型中有效 (Vidal 等人,2007)。

二氢叶酸还原酶抑制剂:2,4-二氨基-5-芳基-6-乙基嘧啶显示出作为肺囊虫卡里尼和弓形虫二氢叶酸还原酶的非经典抑制剂的活性,表明它们具有作为抗肿瘤剂的潜力 (Robson 等人,1997)。

降糖剂:N-(嘧啶-4-基)噻唑-2-胺衍生物,包括乙基 2-(6-(4-(2-羟乙基)哌嗪-1-基)-2-甲基嘧啶-4-基氨基)噻唑-5-羧酸酯,已被合成并评价为葡萄糖激酶激活剂。这些化合物还激活 PPARγ,显示出作为双效降糖剂的潜力 (Song 等人,2011)。

5-HT1A 部分激动剂:氨基嘧啶已被鉴定为新型 5-HT1A 激动剂,一些化合物在结合和功能测定中对 5-HT1A 显示出中等效力,以及中等代谢稳定性 (Dounay 等人,2009)。

抗癌活性:已合成新的 4-芳基-N-苯基嘧啶-2-胺,并评估了其对非小细胞肺癌细胞的细胞毒性。一些化合物表现出有效的抗癌活性,与 NSCLC 药物多柔比星相当 (Toviwek 等人,2017)。

糖原合酶激酶 3 抑制剂:(5-咪唑-2-基-4-苯基嘧啶-2-基)[2-(2-吡啶基氨基)乙基]胺类似物已被鉴定为抑制剂人糖原合酶激酶 3 (GSK3),显示出作为抗糖尿病剂的潜力 (Wagman 等人,2017)。

金属离子吸附:嘧啶-多胺偶联物,包括 N-(4-氨基-1-甲基-5-亚硝基-6-氧代-1,6-二氢嘧啶-2-基)-N'-[双(2-氨基乙基)]乙二胺,已被用于吸附水溶液中的 Zn2+ 和 Cd2+,表明在环境清理和水处理中的潜在应用 (Garcia-martin 等人,2005)。

杂芳香胺催化 N-烷基化:杂芳香胺,包括 N-乙基嘧啶-4-胺,可以在钌配合物的存在下用伯醇进行 N-烷基化,提供一种合成单烷基化和二烷基化胺的方法 (Watanabe 等人,1996)。

安全和危害

The safety data sheets of related compounds like “2-chloro-N-ethylpyrimidin-4-amine” and “6-chloro-N-ethylpyrimidin-4-amine” suggest that these compounds may pose certain hazards . Personal precautions, protective equipment, and emergency procedures are recommended to avoid dust formation and inhalation .

未来方向

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This suggests potential future directions for the development of new pyrimidine modalities, including “N-ethylpyrimidin-4-amine”. Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

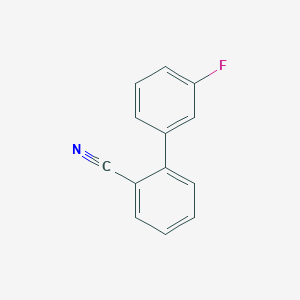

IUPAC Name |

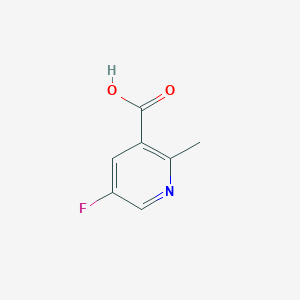

N-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-8-6-3-4-7-5-9-6/h3-5H,2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBQWSYPXVVOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B59471.png)